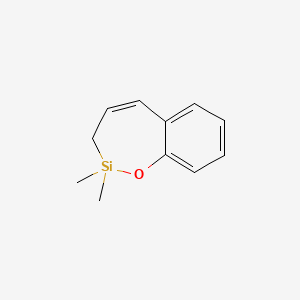
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine typically involves the cyclization of substituted isoindole derivatives. One common method includes the use of ortho-hydroxyacetophenone and N-benzylpiperidone, followed by cyclization under specific conditions . Microwave heating has also been employed to synthesize related benzoxazepine analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxasilepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and organic electronics.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in influencing cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Studied for their biological activities, including pancreatic β-cell KATP channel opening.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine stands out due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.
Properties
CAS No. |
923591-79-1 |
|---|---|
Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1,2-benzoxasilepine |
InChI |
InChI=1S/C11H14OSi/c1-13(2)9-5-7-10-6-3-4-8-11(10)12-13/h3-8H,9H2,1-2H3 |
InChI Key |
CSDUSDNVPNFPFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC=CC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















